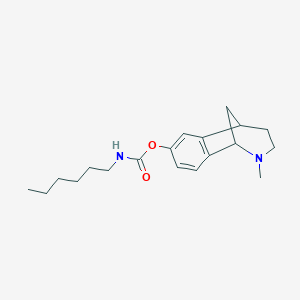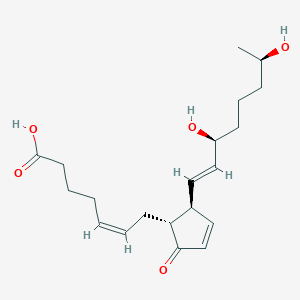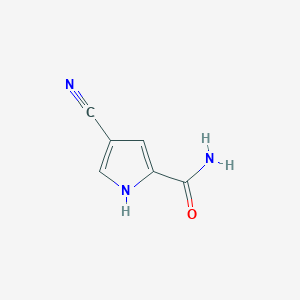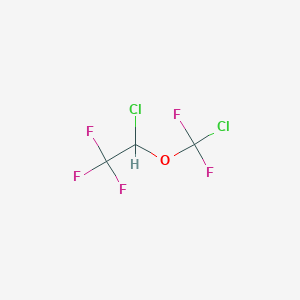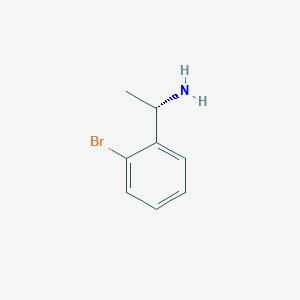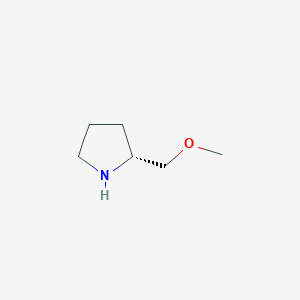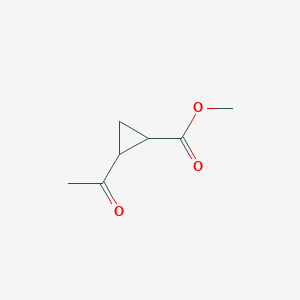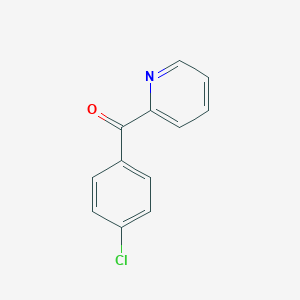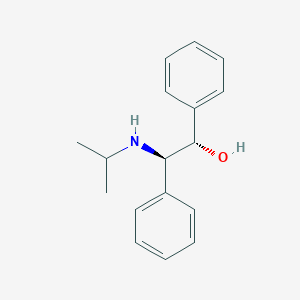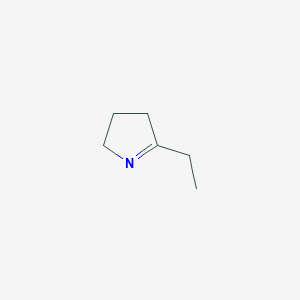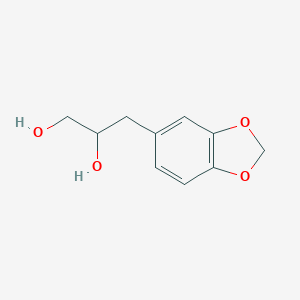
樟脑酚二醇
描述
Safrolglycol Description Analysis
Safrolglycol, also known as safrole glycol, is a derivative of safrole, a natural compound extracted from plants like sassafras and present in betel quid chewing. Safrole itself is categorized as a group 2B carcinogen and has been associated with the development of oral squamous cell carcinoma and hepatocellular carcinoma due to DNA adduction . Safrolglycol is formed as a metabolic product during the detoxification process of safrole in the liver, where enzymes like hepatic epoxide hydrolase convert safrole oxide (SAFO) to safrole glycol (SAFG) .
Synthesis Analysis
The synthesis of safrolglycol can be indirectly understood through the metabolic pathways of safrole. Safrole is metabolized in the liver, where it is converted into various metabolites, including safrolglycol. This conversion involves the action of hepatic microsomal epoxide hydrolase, which uses safrole oxide as a substrate . Additionally, safrole can be chemically transformed into various derivatives, such as safryl ketone, through processes like oxymecuration-demercuration and oxidation with PCC-Al2O3 . The synthesis of safrole derivatives is also explored for their potential antiproliferative effects on human cancer cells .
Molecular Structure Analysis
The molecular structure of safrolglycol is derived from safrole, which has a 1,2-methylenedioxybenzene ring with an allyl side chain. The metabolic and synthetic transformations of safrole lead to changes in this structure, such as the conversion of the allyl group to a secondary alcohol in the case of safrolglycol . The structure elucidation of safrole and its derivatives, including safrolglycol, is typically conducted using spectroscopic methods such as FTIR, H-NMR, C-NMR, and MS .
Chemical Reactions Analysis
Safrole undergoes various chemical reactions that lead to the formation of safrolglycol and other derivatives. These reactions include the Wacker oxidation of safrole to produce 3,4-methylenedioxyphenyl-2-propanone (MDP2P) , and the metabolism of safrole and 2',3'-epoxysafrole in rats and guinea pigs, which involves the conversion of the allyl side chain to a 2,3-dihydroxypropyl side chain, likely via safrole epoxide as an intermediate . The reactivity of safrole with different agents such as ozone, aluminium chloride, brominating agents, and butyl lithium has also been studied, leading to the synthesis of various biologically active natural products and their derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of safrolglycol are not explicitly detailed in the provided papers. However, the properties of safrole, from which safrolglycol is derived, include its role as a precursor in the synthesis of bioactive compounds, such as prostaglandins analogues, non-steroidal anti-inflammatory agents, and antithrombotic compounds . The identification of by-products during the chemical synthesis of safrole derivatives, such as in the Wacker oxidation process, also provides insight into the chemical behavior of safrole under different conditions .
科学研究应用
药用和工业应用
樟脑酚二醇是从各种植物中提取的天然化合物樟脑的衍生物,因其广泛的应用而备受科学研究关注。樟脑,樟脑酚二醇的前体,在医药和工业中显示出潜力。例如,一项研究综述了藏红花的药用和工业应用,其中含有樟脑。它强调了樟脑在涉及神经元、心血管系统和癌症的疾病中的作用。然而,需要更多的研究来充分了解其作用机制 (Bathaie 和 Mousavi,2010)。
生物医学研究
樟脑酚二醇的应用延伸至生物医学研究,特别是在分子和细胞研究中。例如,在单分子荧光共振能量转移 (smFRET) 的研究中,樟脑酚二醇衍生物可用于研究生物分子的构象变化。这类研究对于在非常详细的水平上理解分子相互作用至关重要 (Joo 和 Ha,2012)。
抗氧化和抗糖尿病特性
樟脑酚二醇及其衍生物表现出显着的抗氧化和抗糖尿病特性。一项研究调查了樟脑油的生物活性,发现它表现出中等的抗氧化活性和有效的 α-淀粉酶抑制活性,表明在管理氧化应激和糖尿病方面具有潜在应用。该研究表明,这些活性可以通过纳米载体(如樟脑酚二醇纳米乳液凝胶)进一步增强 (Eid 和 Hawash,2021)。
抗癌潜力
樟脑酚二醇的抗癌潜力是一个重要的研究领域。研究表明,它的母体化合物樟脑诱导癌细胞凋亡,表明樟脑酚二醇具有相似的潜力。例如,樟脑已被证明通过各种细胞机制诱导人口腔癌 HSC-3 细胞凋亡 (Yu 等人,2011)。
安全和危害
未来方向
While specific future directions for Safrolglycol are not mentioned in the search results, it’s worth noting that carbohydrates, which Safrolglycol might be a part of, have potential directions in drug development. These include pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .
属性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c11-5-8(12)3-7-1-2-9-10(4-7)14-6-13-9/h1-2,4,8,11-12H,3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDVPEVHFUBOJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (+)-3-(3,4-Methylenedioxyphenyl)-1,2-propanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1,2-Propanediol, 3-(1,3-benzodioxol-5-yl)- | |
CAS RN |
7154-01-0, 36150-22-8 | |
| Record name | 2',3'-Dihydro-2',3'-dihydroxysafrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007154010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7154-01-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43297 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2',3'-DIHYDRO-2',3'-DIHYDROXYSAFROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XMZ4MID08B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (+)-3-(3,4-Methylenedioxyphenyl)-1,2-propanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
79 °C | |
| Record name | (+)-3-(3,4-Methylenedioxyphenyl)-1,2-propanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



